8-Aminocaffeine

Description

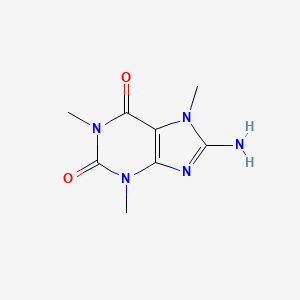

Structure

3D Structure

Properties

IUPAC Name |

8-amino-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEIUJGJYPUELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191235 | |

| Record name | 8-Aminocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37789-28-9 | |

| Record name | 8-Amino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37789-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Aminocaffeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037789289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11261 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Aminocaffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 8 Aminocaffeine

Precursor Synthesis and Halogenation at C-8 Position

The C-8 position of caffeine (B1668208) is unique in that it is not substituted by a methyl group, unlike the N-1, N-3, and N-7 positions, making it the principal site for chemical transformations. researchgate.net To facilitate the introduction of an amino group, the C-8 position must first be activated. This is accomplished by halogenation, which creates an 8-halocaffeine intermediate. This intermediate is crucial as the halogen acts as a good leaving group for subsequent nucleophilic substitution reactions.

Synthesis of 8-Bromocaffeine

The preparation of 8-bromocaffeine is a common and well-documented initial step in the synthesis of many C-8 substituted caffeine derivatives. researchgate.net One of the most conventional methods is the direct electrophilic aromatic substitution of caffeine using elemental bromine. wikipedia.org This reaction is typically carried out in a solvent such as glacial acetic acid. To neutralize the hydrogen bromide (HBr) that is formed as a byproduct and to drive the reaction forward, an acid scavenger like sodium acetate is often added. wikipedia.org

An alternative and often safer approach involves the in situ generation of bromine. This can be achieved by oxidizing a bromide salt, such as sodium bromide, with an oxidizing agent like hydrogen peroxide in an aqueous solution of caffeine. wikipedia.org Another reported method utilizes hydrobromic acid and hydrogen peroxide. redalyc.org These methods avoid the handling of volatile and corrosive liquid bromine.

Furthermore, N-bromosuccinimide (NBS) has been employed as an effective brominating agent, sometimes in a biphasic system of dichloromethane and water, which can lead to a quantitative yield of pure 8-bromocaffeine. nih.gov The general reaction for the bromination of caffeine is outlined below:

| Reactant | Reagent(s) | Product | Reported Yield |

| Caffeine | Br₂ / Acetic Acid, Sodium Acetate | 8-Bromocaffeine | ~85% wikipedia.org |

| Caffeine | NaBr / H₂O₂ | 8-Bromocaffeine | High |

| Caffeine | HBr / H₂O₂ | 8-Bromocaffeine | High redalyc.org |

| Caffeine | NBS / DCM, H₂O | 8-Bromocaffeine | Quantitative |

Direct Synthesis of 8-Fluorocaffeine and its Precursors

The synthesis of 8-fluorocaffeine serves as another important route for C-8 functionalization. Direct fluorination of caffeine can be achieved using the electrophilic fluorinating agent Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This reaction is typically performed in acetonitrile (B52724) at room temperature and can be conducted on a multigram scale. researchgate.netresearchgate.net

Once synthesized, 8-fluorocaffeine itself is a valuable precursor. The fluorine atom at the C-8 position can be displaced through nucleophilic substitution reactions with various nucleophiles, including amines and alcohols, under reflux conditions to yield a range of 8-substituted caffeine derivatives. researchgate.netresearchgate.net The reactivity of the leaving groups at the C-8 position generally follows the order F > Cl > Br > I for SNAr reactions, which is counterintuitive to typical SN2 reactions. This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom.

Amination Reactions to Form 8-Aminocaffeine

The conversion of an 8-halocaffeine precursor to this compound is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This class of reaction is fundamental for creating C-N bonds at the C-8 position of the caffeine scaffold.

Nucleophilic Substitution Strategies at C-8

The primary strategy for synthesizing this compound involves the direct displacement of the halide (typically bromide or chloride) from the C-8 position with an amino group. This is achieved by reacting the 8-halocaffeine with an ammonia source. The reaction proceeds through an addition-elimination mechanism, characteristic of SNAr reactions. The nucleophilic nitrogen atom of ammonia attacks the electrophilic C-8 carbon, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide leaving group.

The electron-withdrawing properties of the adjacent carbonyl groups and nitrogen atoms in the purine (B94841) ring system are crucial for this reaction, as they stabilize the negative charge of the intermediate, thereby activating the C-8 position for nucleophilic attack. While many studies focus on the reaction with substituted amines to create more complex derivatives, the same principle applies to the reaction with ammonia to form the parent this compound.

Reaction Conditions and Steric Factors in Amination

The amination of 8-halocaffeines generally requires heating to proceed at a reasonable rate. The reaction can be carried out using aqueous or alcoholic solutions of ammonia, often in a sealed vessel to maintain pressure and prevent the escape of the volatile ammonia. Microwave-assisted synthesis has also been shown to be effective in forming C8-N bonds, often leading to high yields in reduced reaction times. researchgate.net

Regarding steric factors, the C-8 position on the caffeine ring is relatively unhindered. researchgate.net When using ammonia as the nucleophile, steric hindrance is minimal due to the small size of the NH₃ molecule. This allows for a facile approach to the electrophilic C-8 carbon. For the synthesis of N-substituted this compound derivatives, the steric bulk of the incoming amine nucleophile can play a more significant role, potentially slowing the reaction rate compared to the reaction with ammonia.

Yield Optimization in this compound Synthesis

Several factors can be manipulated to optimize the yield of this compound. The choice of the leaving group is a key parameter. As a better leaving group, bromide is often preferred over chloride for these substitution reactions.

The reaction conditions must be carefully controlled. A high concentration of the nucleophile (ammonia) is used to drive the reaction equilibrium towards the product side. Temperature and reaction time are also critical; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts if not properly managed. The selection of an appropriate solvent that can effectively dissolve both the 8-halocaffeine substrate and the ammonia is also important for achieving a homogeneous reaction mixture and maximizing the yield. Following the reaction, purification of the crude product, typically by recrystallization, is necessary to isolate pure this compound.

A summary of key factors for optimizing the synthesis is presented below:

| Factor | Consideration | Strategy for Optimization |

| Leaving Group | The lability of the halide at C-8. | Use 8-bromocaffeine (better leaving group) over 8-chlorocaffeine. |

| Nucleophile | Concentration and reactivity. | Use a large excess of aqueous or alcoholic ammonia to drive the reaction. |

| Temperature | Reaction rate vs. side product formation. | Heat the reaction, often between 100-150°C in a sealed vessel, monitoring for optimal conversion. |

| Solvent | Solubility of reactants. | Choose a solvent that ensures good solubility for both substrate and nucleophile. |

| Purification | Isolation of the final product. | Employ recrystallization to remove unreacted starting materials and byproducts. |

Derivatization of the 8-Amino Group of this compound

The primary amino group of this compound is nucleophilic and can readily participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds. These reactions facilitate the introduction of diverse substituents, leading to compounds with modified physicochemical properties.

The synthesis of N-substituted this compound derivatives involves the formation of new bonds directly to the nitrogen atom of the 8-amino group.

Direct N-alkylation of the 8-amino group of caffeine introduces alkyl substituents, which can significantly alter the lipophilicity and steric profile of the molecule. While specific examples of direct N-alkylation of this compound are not extensively detailed in the reviewed literature, the reaction is chemically feasible and analogous to the N-alkylation of other aromatic amines or purine systems. researchgate.netub.edunih.gov

Generally, such transformations can be achieved through several established synthetic strategies:

Nucleophilic Substitution: This approach involves reacting this compound with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base. The base is required to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic alkyl halide. ub.educhemrxiv.org

Reductive Amination: This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding N-alkyl derivative. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). nih.gov

Borrowing Hydrogen Catalysis: A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes transition metal catalysts (e.g., based on Ru, Ir, W) to N-alkylate amines with alcohols. d-nb.infosci-hub.senih.gov In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct. nih.gov

For instance, the N-alkylation of the related compound 8-piperazinyl caffeine has been successfully carried out using various alkyl halides, demonstrating the reactivity of N-H bonds in C8-substituted caffeine derivatives. researchgate.net

The N-acylation of this compound derivatives is a well-documented and straightforward method for introducing amide functionalities. This transformation is typically achieved by reacting the amino group with acylating agents such as acid anhydrides or acyl chlorides. nih.gov

Research has shown that 8-(aminoalkylamino)caffeine derivatives react readily with various acetic anhydrides in an acetic acid solution. nih.gov The reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the anhydride, leading to the formation of amide or imide derivatives. For example, reaction with cyclic anhydrides like succinic or phthalic anhydride results in the formation of imide structures. nih.gov

Alternatively, acyl chlorides such as chloroacetyl chloride can be used as the acylating agent. These reactions are often carried out in an aqueous acetic acid solution with a catalyst like sodium acetate to produce N-substituted acetamides. nih.gov These N-chloroacetylated intermediates are themselves valuable for further derivatization. nih.gov

The table below summarizes representative acylation reactions performed on 8-(aminoalkylamino)caffeine precursors.

| This compound Precursor | Acylating Agent | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 8-(diaminoalkyl)caffeine | Acetic Anhydride | Acetic Acid, Reflux | Amide | nih.gov |

| 8-(diaminoalkyl)caffeine | Maleic Anhydride | Acetic Acid, Reflux | Imide | nih.gov |

| 8-(diaminoalkyl)caffeine | Succinic Anhydride | Acetic Acid, Reflux | Imide | nih.gov |

| 8-(diaminoalkyl)caffeine | Phthalic Anhydride | Acetic Acid, Reflux | Imide | nih.gov |

| 8-(diaminoalkyl)caffeine | Chloroacetyl Chloride | Aqueous Acetic Acid, Sodium Acetate | N-substituted Acetamide | nih.gov |

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. semanticscholar.orgnih.gov This reaction typically involves heating the two reactants in a suitable solvent, often with acid or base catalysis to facilitate the dehydration process. researchgate.netajrconline.org

The formation of a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.gov Aromatic aldehydes are common reaction partners due to the stability of the resulting conjugated imine system. ajrconline.org Analogous reactions have been successfully performed using 8-aminoquinoline, which readily condenses with aldehydes like 2-hydroxy naphthaldehyde or o-vanillin in refluxing methanol (B129727) to yield the corresponding Schiff bases. nih.govajrconline.org

This transformation provides a versatile platform for synthesizing a wide range of 8-N-substituted caffeine derivatives, as the properties of the final Schiff base can be easily tuned by varying the structure of the aldehyde component.

N-propargylation introduces a terminal alkyne group onto the 8-amino nitrogen, creating a valuable precursor for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orginterchim.frorganic-chemistry.orgsigmaaldrich.com The propargyl group is typically installed by reacting the amine with propargyl bromide in the presence of a base. For example, the secondary amine of 8-piperazinyl caffeine has been successfully N-propargylated, demonstrating the feasibility of this reaction on C8-amino caffeine scaffolds. researchgate.net

The resulting 8-(propargylamino)caffeine derivative can then undergo a highly efficient and specific reaction with a wide variety of organic azides in the presence of a copper(I) catalyst. broadpharm.com This reaction, known as the Huisgen 1,3-dipolar cycloaddition, forms a stable 1,2,3-triazole ring, covalently linking the caffeine moiety to another molecule. wikipedia.orgsigmaaldrich.com

The modular nature of click chemistry allows for the straightforward synthesis of complex caffeine conjugates. By simply changing the azide-containing molecule, a diverse library of 8-triazolyl caffeine derivatives can be generated from a common N-propargylated precursor. nih.govrsc.org

The 8-amino group of this compound can be chemically transformed into sulfanyl (-SH) or oxy (-OH) functionalities via a diazonium salt intermediate, most commonly through the Sandmeyer reaction or related transformations. wikipedia.orgnih.govlscollege.ac.inorganic-chemistry.org This two-step sequence provides a powerful method for introducing these important functional groups at the C8 position.

The first step is the diazotization of this compound. This is achieved by treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt (-N₂⁺). wikipedia.orgyoutube.com

In the second step, the 8-caffeinediazonium salt is treated with an appropriate nucleophile to displace the dinitrogen gas (N₂), which is an excellent leaving group.

To synthesize 8-sulfanylcaffeine (8-mercaptocaffeine): The diazonium salt can be reacted with a sulfur nucleophile. A common method involves reaction with potassium ethyl xanthate, followed by hydrolysis of the resulting xanthate ester to liberate the free thiol (sulfanyl) group. researchgate.netresearchgate.net

To synthesize 8-oxycaffeine (8-hydroxycaffeine): The diazonium salt is typically decomposed in the presence of water, often with heating or in the presence of copper(I) oxide (Cu₂O) or copper(II) salts, to introduce a hydroxyl group. wikipedia.orglscollege.ac.in

This pathway offers a classic and reliable route to access 8-sulfanyl and 8-oxycaffeine derivatives, starting from the readily available this compound.

Multi-component Reactions for Hybrid Conjugates

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. In the context of this compound, MCRs provide a convergent and efficient pathway to novel hybrid conjugates, integrating the pharmacologically relevant caffeine core with other molecular fragments to explore new chemical space and biological activities.

The primary amino group at the C8 position of this compound serves as a versatile handle for its participation in various MCRs. One of the most prominent examples is the Ugi four-component reaction (U-4CR). In a typical U-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. When this compound is employed as the amine component, this reaction allows for the direct and modular assembly of complex peptide-like structures appended to the caffeine framework.

The general scheme for an Ugi-type reaction involving this compound is depicted below:

Table 1: Representative Components for Ugi-type Multi-component Reaction with this compound

| Component | Example Reactants | Resulting Moiety in Final Conjugate |

| Amine | This compound | Core scaffold |

| Carbonyl | Benzaldehyde, Cyclohexanone | Substituent R1 |

| Carboxylic Acid | Acetic acid, Benzoic acid | Acyl group |

| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide | N-alkyl/aryl carboxamide |

This table illustrates the versatility of the Ugi reaction, where variation of each component can lead to a large library of distinct hybrid conjugates.

The resulting 8-amino-caffeine-derived Ugi products are characterized by a high degree of structural complexity, incorporating multiple points of diversity. This strategy has been successfully applied in the synthesis of various caffeine-based hybrid molecules, including those with triazole moieties, which are known for their broad spectrum of biological activities. The synthesis of 8-caffeinyl-triazolylmethoxy hybrid conjugates, for instance, showcases the potential of click chemistry, a type of MCR, in generating novel molecular architectures.

Investigation of Unexpected Chemical Reactions of this compound

The chemical reactivity of this compound is not always straightforward and can be influenced by various factors, leading to unexpected transformations. These investigations are crucial for a comprehensive understanding of its chemical properties and for the rational design of synthetic pathways.

The reaction of this compound with nucleophiles, such as hydroxylamine, can proceed through several potential pathways, some of which may be considered unexpected. While the primary amino group is a potential site of reaction, the purine ring system itself possesses electrophilic centers that can be susceptible to nucleophilic attack, particularly under activating conditions.

Detailed studies on the direct reaction of this compound with hydroxylamine are not extensively documented in publicly available literature. However, based on the known chemistry of related aminopurines and xanthine (B1682287) derivatives, several outcomes can be postulated. One possibility is the direct displacement of the amino group, although this is generally unfavorable without prior activation. A more plausible, yet unexpected, reaction could involve the opening of the imidazole portion of the purine ring. This type of ring-opening has been observed in other purine systems under specific conditions.

The reaction could also be influenced by the tautomeric forms of this compound. The presence of the amino group can influence the electron distribution within the purine ring, potentially altering the reactivity of the C5-C6 double bond or the carbonyl groups at C2 and C6.

The reactivity of this compound is significantly influenced by the pH of the reaction medium. The molecule possesses several sites that can be protonated or deprotonated, leading to different reactive species in solution. The primary amino group at the C8 position is basic and will be protonated under acidic conditions to form an ammonium salt. This protonation deactivates the amino group as a nucleophile.

Conversely, under basic conditions, the N-H protons on the purine ring (at positions 1, 3, and 7 if not methylated, though in caffeine they are) can be deprotonated, leading to the formation of anionic species. For this compound, the most relevant protonation/deprotonation events influencing its reactivity are at the exocyclic amino group and potentially at the nitrogen atoms of the purine ring, depending on the specific pKa values.

The pH of the medium can dictate the outcome of a reaction by altering the nucleophilicity or electrophilicity of different parts of the this compound molecule. For example, in a nucleophilic substitution reaction where this compound is the nucleophile, the reaction rate would be expected to decrease at low pH due to the protonation of the amino group.

Table 2: Predicted pH-Dependent Reactivity of this compound

| pH Range | Dominant Species | Expected Reactivity |

| Acidic (pH < 4) | Protonated amino group (-NH3+) | Reduced nucleophilicity of the amino group. The purine ring may be activated towards certain electrophilic attacks. |

| Neutral (pH ~ 7) | Neutral molecule | Moderate nucleophilicity of the amino group. |

| Basic (pH > 10) | Neutral molecule (potential for deprotonation at other sites in related xanthines) | Enhanced nucleophilicity of the amino group. |

This table provides a simplified overview of the expected changes in the reactivity of this compound as a function of pH.

The pH-dependent reactivity profile is a critical consideration in the design of synthetic procedures involving this compound and in understanding its behavior in biological systems, where pH gradients can exist.

Spectroscopic and Advanced Analytical Characterization of 8 Aminocaffeine and Its Derivatives

Chromatographic Methods for Purification and Purity Assessment

Liquid Chromatography Applications

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Capillary Chromatography (MECC), offers powerful capabilities for separating and analyzing purine (B94841) derivatives, including caffeine (B1668208) and its analogues. These techniques are well-suited for compounds that may not be sufficiently volatile or thermally stable for Gas Chromatography. Studies on caffeine and its structural analogues demonstrate the efficacy of LC in achieving high resolution and accurate quantification.

Methodologies and Findings: Research into the separation of caffeine and its analogues has explored various LC modes. Reversed-phase HPLC, often employing C18 or pentafluorophenyl (PFP) stationary phases, is commonly used with mobile phases consisting of aqueous buffers mixed with organic solvents like acetonitrile (B52724) or methanol (B129727) japsonline.comcellulosechemtechnol.ro. For instance, a study developing an HPLC method for a series of xanthine (B1682287) derivatives utilized a Phenomenex C18 column with a mobile phase comprising a disodium (B8443419) phosphate (B84403) buffer, acetonitrile, and methanol, achieving good separation and resolution cellulosechemtechnol.ro. Another approach involves Micellar Electrokinetic Capillary Chromatography (MECC), which utilizes surfactants in the buffer to create micelles that aid in the separation of analytes. MECC has been shown to provide high separation efficiency and short analysis times for caffeine and its analogues, often employing sodium dodecyl sulphate (SDS) as the micellar phase in a phosphate buffer nih.govtandfonline.com.

LC methods are typically coupled with UV-Vis or Diode Array Detection (DAD) for compound identification and quantification based on their characteristic absorption spectra cellulosechemtechnol.ronih.gov. Mass Spectrometry (MS) coupling (LC-MS) provides enhanced selectivity and sensitivity, allowing for the identification of compounds based on their mass-to-charge ratio nih.gov. Validation parameters such as linearity, method precision (expressed as relative standard deviation, RSD), and detection limits are critical for ensuring the reliability of quantitative analyses. For example, linearity has been established in ranges from 1.40 mg/L to 45.5 mg/L with correlation coefficients above 0.998, and method precision can be as low as 1.33% nih.govresearchgate.net.

Typical Liquid Chromatography Parameters for Caffeine Analogues:

| Technique | Stationary Phase | Mobile Phase Composition | Detection Method | Key Findings / Parameters |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water gradients, buffered | UV-Vis, DAD, MS | Resolution > 1.5, Linearity (e.g., 5.0-15.0 mcg/ml), Precision < 2.0% |

| HPLC | PFP-column | Ethanol/Water gradient | UV-Vis | Improved separation from structural analogs, Linearity 5.0–15.0 mcg/ml, Accuracy < 1.0% |

| MECC | SDS Micellar Phase | Phosphate Buffer (pH 11.0), SDS | UV-Vis | Separation within 9 min, LOD 0.70 mg/L, Linearity 1.40-45.5 mg/L, High efficiency & resolution |

Gas Chromatography Applications

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, polar molecules like 8-Aminocaffeine, which possess amine and potentially hydroxyl groups, often require derivatization to enhance their volatility and thermal stability for GC analysis. This process involves chemically modifying the analyte to introduce non-polar functional groups, thereby improving its chromatographic behavior and detection sensitivity.

Methodologies and Findings: The analysis of amino acids, which share polar characteristics and amine functionalities with this compound, provides a strong precedent for potential GC strategies. Common derivatization techniques for such compounds include silylation (e.g., using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA, to form TBDMS derivatives) or acylation (e.g., using chloroformates like ethyl chloroformate) sigmaaldrich.comnih.gov. These reactions convert polar functional groups into less polar and more volatile derivatives.

GC analysis is typically performed using capillary columns, such as those with non-polar (e.g., DB-5MS, SLB-5ms) or mid-polar stationary phases, to achieve efficient separation. The oven temperature program is crucial for optimizing the elution of derivatized compounds, often involving an initial hold followed by a ramp to higher temperatures sigmaaldrich.comresearchgate.net. Detection is commonly achieved using Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS), with GC-MS offering superior identification capabilities through fragmentation patterns nih.govdergipark.org.tr. While specific GC methods for this compound were not extensively found in the literature, the established protocols for derivatizing and analyzing other polar nitrogenous compounds highlight the feasibility and common approaches for its GC characterization.

Typical Gas Chromatography Parameters (based on amino acid analysis):

| Technique | Derivatization Reagent | Column Type (Example) | Carrier Gas | Oven Temperature Program (Example) | Detection Method | Key Findings / Considerations |

| GC-MS | MTBSTFA (Silylation) | SLB-5ms (20m x 0.18mm) | Helium | 100°C (1 min) -> 35°C/min -> 290°C (3 min) -> 40°C/min -> 360°C | MS | Enhances volatility, requires moisture-free conditions. TBDMS derivatives are more stable than TMS. |

| GC-MS | Chloroformates | Various capillary columns | Helium/Nitrogen | Stepwise or ramped temperature programs | FID, MS | Aqueous-phase reaction, forms esters. Isobutyl chloroformate can offer higher sensitivity. |

| GC-MS | Me-PFP | Various capillary columns | Helium | Standard GC programs | MS | Forms stable derivatives, suitable for long-term storage in organic solvents. |

Compound List:

this compound

Caffeine

Theophylline

Theobromine

Xanthine derivatives

Amino acids (general reference for GC derivatization)

L-Theanine

Computational and Quantum Chemical Investigations of 8 Aminocaffeine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely employed quantum mechanical modeling method used to investigate the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying various chemical properties.

DFT calculations are instrumental in predicting the electronic structure of molecules, including the distribution of electron density, molecular orbitals (HOMO-LUMO gap), and related energetic parameters. While specific DFT studies detailing the electronic structure of 8-Aminocaffeine were not explicitly found within the provided literature, DFT methods, such as those employing Generalized Gradient Approximation (GGA) or hybrid functionals like B3LYP, are standard for such analyses mdpi.comnih.gov. These methods can provide insights into the molecule's reactivity and stability.

Regarding energetics, studies on related 8-alkylaminocaffeine derivatives have involved the calculation of heats of formation for their odd-electron ions. These calculations, often performed in conjunction with mass spectrometry studies, provide data on the stability of molecular fragments and ions generated during ionization processes researchgate.net. The precise energetic landscape, including bond dissociation energies and reaction barriers, can be explored using various DFT functionals and basis sets, contributing to a deeper understanding of the molecule's intrinsic energy states mdpi.com.

Understanding the various three-dimensional arrangements (conformations) a molecule can adopt, as well as its potential tautomeric forms, is crucial for predicting its interactions and properties. DFT calculations are a primary tool for exploring these aspects, often involving the optimization of numerous potential structures and the comparison of their relative energies nih.govsapub.orgrsc.orgnih.gov. These studies typically involve scanning potential energy surfaces to identify stable conformers and tautomers.

However, specific detailed DFT studies focusing on the conformational preferences and tautomeric equilibria of this compound itself were not detailed in the reviewed literature. General methodologies for such analyses, as applied to other organic molecules and biomolecules, highlight the utility of DFT in mapping these molecular landscapes nih.govsapub.orgrsc.orgnih.govconicet.gov.ar.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. They allow researchers to explore the dynamic nature of molecules, including their conformational changes and interactions over time.

MD simulations are particularly valuable for exploring the conformational landscape of molecules, revealing how they transition between different stable or metastable states. Techniques such as replica-exchange molecular dynamics (REMD) and simulated tempering are often employed to enhance sampling and adequately explore the complex energy landscape biorxiv.orgmpg.denih.gov. These methods help in identifying the most probable conformations and understanding the flexibility of the molecule.

Direct applications of molecular dynamics simulations to explore the conformational landscape specifically for this compound were not found in the provided search results. While MD is a standard technique for investigating molecular dynamics and conformational sampling in various systems biorxiv.orgmpg.denih.govelifesciences.orgbonvinlab.orgbonvinlab.org, its specific application to this compound in this context is not detailed in the available literature.

MD simulations can also be utilized to study the dynamic interactions of a molecule with its environment or with other molecular entities, such as solvent molecules or biological targets. These simulations can reveal the nature of transient interactions, binding affinities, and the influence of the surrounding medium on molecular behavior ucl.ac.ukmdpi.comnih.gov.

Specific studies detailing the interaction dynamics of this compound with model systems using molecular dynamics were not found within the provided literature.

In Silico Assessments of Chemical Properties

Beyond structural and energetic analyses, various computational methods are used to predict a wide range of chemical and physicochemical properties relevant to a compound's behavior, including its potential pharmacological profile.

Studies on caffeine (B1668208) derivatives and related xanthine (B1682287) structures have employed in silico methods to assess their physicochemical properties, pharmacokinetic profiles, and drug-likeness nih.govnih.gov. These assessments often involve evaluating parameters such as molecular weight, number of rotatable bonds, hydrogen bond donors and acceptors, octanol-water partition coefficient (log P), and topological polar surface area (TPSA) to predict adherence to established guidelines like Lipinski's Rule of Five (RO5) nih.govnih.gov.

Lipinski's Rule of Five (RO5) Criteria for Drug-likeness:

Molecular Weight (MW) ≤ 500 Dalton

Number of Rotatable Bonds ≤ 10

Number of Hydrogen Bond Donors ≤ 5

Number of Hydrogen Bond Acceptors ≤ 10

Octanol-Water Partition Coefficient (log P) ≤ 5

Quantitative Structure-Activity Relationship (QSAR) studies have also been conducted on 8-substituted xanthine derivatives to predict their inhibitory activity against enzymes like monoamine oxidase B (MAOB). These analyses identify key structural features, such as the presence of sulfur or oxygen atoms at the C8 position, specific aromatic substituents, and linker lengths, that correlate with biological activity mfd.org.mk. Mentions of this compound compounds in relation to monoamine oxidase (MAO) activity also suggest potential areas for in silico investigation researchgate.net.

While these studies provide valuable context for the types of in silico assessments performed on related compounds, specific quantitative data for this compound regarding these properties were not detailed in the provided snippets.

Physicochemical Parameter Prediction

Computational methods are instrumental in predicting the physicochemical properties of chemical compounds, including this compound. These predictions are crucial for understanding a molecule's behavior in various environments and its potential interactions.

One study reported predicted molecular descriptors for a derivative of this compound, specifically "caffeine, 8-((3-methoxypropyl)amino)-". For this compound, several parameters were calculated:

Molecular Weight: 281.14879 g/mol naturalproducts.net

Topological Polar Surface Area (TopoPSA): 83.08 Ų naturalproducts.net

Hydrogen Bond Acceptor Count: 8 naturalproducts.net

Hydrogen Bond Donor Count: 1 naturalproducts.net

LogP (Alogp): -0.58 naturalproducts.net

Fraction of sp3 hybridized carbons (Fsp3): 0.58 naturalproducts.net

These calculated descriptors provide a foundational understanding of the molecule's size, polarity, and potential for hydrogen bonding, which are key factors in its interactions and behavior. While specific experimental values for this compound itself are less commonly cited in the readily available literature for these precise computational predictions, these values for a closely related derivative illustrate the type of data generated by such analyses. naturalproducts.net

Evaluation of "Drug-Likeness" (focused on chemical parameters, not efficacy)

The concept of "drug-likeness" assesses whether a compound possesses chemical and physical properties that are likely to lead to successful oral bioavailability and other favorable pharmacokinetic profiles. This evaluation is typically based on established rules, such as Lipinski's Rule of Five and Veber's Rules, which consider parameters like molecular weight, lipophilicity (LogP), hydrogen bond donors and acceptors, and rotatable bonds.

Studies involving 8-substituted caffeine derivatives, which include modifications at the 8-amino position, have frequently assessed their drug-likeness. For instance, a series of 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates, which involve modifications at the 8-position of caffeine, were evaluated using in silico methods. The results indicated that most of these compounds obeyed Lipinski's Rule of Five (RO5) nih.govnih.govrsc.org. Lipinski's Rule of Five outlines that an orally active drug should ideally have:

A molecular weight (MW) less than 500 Da.

A calculated octanol-water partition coefficient (cLogP) of 5 or less.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA). drugbank.comacs.org

Similarly, Veber's rules, which focus on molecular flexibility and polarity, suggest that compounds with 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less tend to exhibit good oral bioavailability nih.govresearchgate.net. These types of evaluations are critical in the early stages of drug discovery to filter compounds with a higher probability of success.

One specific derivative, "caffeine, 8-((3-methoxypropyl)amino)-", was found to have:

Lipinski RO5 Violations: 0 naturalproducts.net

Lipinski Hydrogen Bond Acceptor Count: 8 naturalproducts.net

Lipinski Hydrogen Bond Donor Count: 1 naturalproducts.net

The absence of Lipinski Rule of Five violations for this derivative suggests a favorable profile for oral bioavailability based on these chemical parameters. naturalproducts.net

Structure-Property Relationships (SPR) using Computational Approaches

Computational methods, including Quantitative Structure-Activity Relationships (QSAR) and Density Functional Theory (DFT) calculations, are vital for understanding how the specific chemical structure of this compound and its derivatives relates to their properties. These studies aim to correlate structural features with observed or predicted biological activities or physicochemical characteristics.

Research into 8-substituted caffeine derivatives has explored various modifications at the C-8 position, including amino substitutions. For example, studies on this compound derivatives as monoamine oxidase (MAO) inhibitors have utilized QSAR and in silico analyses to identify key structural features responsible for inhibitory activity. mfd.org.mknih.govresearchgate.netresearchgate.netnih.gov These investigations often involve calculating molecular descriptors that capture the electronic, steric, and lipophilic properties of the molecules. nih.govepa.govchemrxiv.orgtalete.mi.it

Density Functional Theory (DFT) calculations have been employed to gain deeper insights into the electronic properties and reactivity of caffeine derivatives. For instance, DFT studies on specific 8-piperazinyl caffeinyl-triazolylmethyl hybrid conjugates were used to determine parameters like Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP). nih.govnih.gov These calculations help elucidate how electron distribution and charge localization within the molecule influence its potential interactions with biological targets. nih.govnih.govacs.org

The C-8 position of caffeine is a common site for chemical modifications, and the introduction of an amino group at this position, as in this compound, significantly alters its chemical and biological properties compared to the parent caffeine molecule. ontosight.ai Computational studies aim to map these structural changes to specific property variations, guiding the design of new compounds with desired characteristics. mfd.org.mkresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies Via Chemical Modification of 8 Aminocaffeine

Impact of C-8 Substituents on Activity Profiles (General, non-clinical)

The steric and electronic properties of substituents on the C-8 amino group are pivotal in determining the activity of 8-aminocaffeine derivatives. The presence of electron-donating groups, for instance, can influence the molecule's antioxidant capacity. nih.gov The mechanism of action for antioxidant effects in these derivatives is thought to involve processes like hydrogen atom transfer (HAT), single electron transfer (SET), or radical adduct formation (RAF). nih.govnih.gov Studies suggest that electron-donating groups may decrease the efficiency of the SET mechanism, while electron-withdrawing groups, such as a nitro group, could potentially increase it. nih.gov The basicity of the amine at the C-8 position is also influenced by the electronic nature of the caffeine (B1668208) core; the caffeinyl residue acts as an electron-withdrawing group, rendering the directly attached nitrogen atom a weak base. researchgate.net

The attachment of alkyl and aryl groups to the C-8 position significantly modifies the physicochemical properties of this compound derivatives, most notably their lipophilicity. nih.gov Generally, newly synthesized C-8 substituted derivatives are more lipophilic than caffeine itself. nih.gov An increase in the length of an alkyl side chain corresponds to a higher partition coefficient (log P), which affects the compound's ability to cross cellular membranes. nih.gov For example, derivatives with log P values between 1 and 3 are considered to have good lipophilicity for traversing the lipid bilayer of cell membranes. nih.gov

Aryl substitutions at the C-8 position have been shown to have a pronounced effect on increasing the inhibitory potential of xanthine (B1682287) derivatives towards various biological targets. researchgate.net Comparative studies have demonstrated that the addition of a phenyl group at the C-8 position of theophylline, a related xanthine, dramatically increases its potency towards adenosine (B11128) receptors. researchgate.net

| Compound | Substituent at C-8 | Property of Interest | Observation | Reference |

|---|---|---|---|---|

| Caffeine | -H | Lipophilicity (Log P) | Baseline | nih.gov |

| Generic C-8 Derivatives | Various | Lipophilicity (Log P) | Generally more lipophilic than caffeine. | nih.gov |

| Unsaturated Alkyl Derivatives | Unsaturated Alkyl Chain | Lipophilicity (Log P) | Show the highest log P values. | nih.gov |

| Compound 29 (Specific Example) | Long Alkyl Chain | Lipophilicity (Log P) | Most lipophilic in the tested series (Log P 4.36). | nih.gov |

| 8-phenyl theophylline | Phenyl | Receptor Potency | 100-fold and 30-fold more potent for A1 and A2 receptors vs. theophylline. | researchgate.net |

Correlation Between Structural Features and Enzymatic Inhibition (in vitro)

The structural modifications at the C-8 position of caffeine are directly correlated with the molecule's ability to inhibit various enzymes in vitro. The size, shape, and electronic nature of the substituent can either enhance or diminish the binding affinity of the derivative for the active site of enzymes like monoamine oxidases, topoisomerases, and phosphodiesterases. researchgate.netnih.gov

While various C-8 substituted caffeine analogues have been explored for monoamine oxidase (MAO) inhibition, this compound derivatives have demonstrated relatively weak activity. nih.gov In comparative studies with other C-8 analogues, such as 8-oxycaffeines and 8-sulfanylcaffeines, the amino-substituted compounds were found to be poor MAO inhibitors. nih.gov Some this compound analogues exhibited no significant binding to either MAO-A or MAO-B isozymes. nih.gov This contrasts sharply with 8-sulfanylcaffeine analogues, which are potent, reversible, and selective MAO-B inhibitors. For instance, 8-{[(4-bromophenyl)methyl]sulfanyl}caffeine showed an IC₅₀ value of 0.167 μM towards MAO-B. nih.gov Similarly, 8-phenoxymethylcaffeine derivatives act as potent reversible inhibitors of MAO-B, with IC₅₀ values in the low micromolar range. nih.gov The evidence suggests that the nature of the atom linking the C-8 position to the substituent (e.g., oxygen or sulfur vs. nitrogen) is critical for potent MAO inhibition. nih.gov

| Compound Class | Target Enzyme | Inhibitory Potency | Reference |

|---|---|---|---|

| This compound Analogues | MAO-A / MAO-B | Weak inhibitors; some showed no binding. | nih.gov |

| 8-Sulfanylcaffeine Analogues | MAO-B | Potent and selective inhibitors (e.g., IC₅₀ = 0.167 μM). | nih.gov |

| 8-Phenoxymethylcaffeine Derivatives | MAO-B | Potent inhibitors (IC₅₀ range: 0.148 to 5.78 μM). | nih.gov |

| 8-[(Phenylsulfanyl)methyl]caffeine Derivatives | MAO-B | Weak inhibitors (IC₅₀ range: 4.05 to 124 μM). | nih.gov |

Derivatives of caffeine with substituents at the C-8 position have been identified as inhibitors of Topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. researchgate.net For example, 8-substituted alkoxycaffeine derivatives have been reported to possess Topoisomerase II inhibitory activity. researchgate.net One specific derivative, 8-methoxycaffeine (B1198898) (8-MOC), was shown to affect the function of Drosophila DNA topoisomerase II. nih.gov It inhibits the enzyme's strand-passing activity and stabilizes the "cleavable complex," where the DNA is cut but not yet resealed, leading to DNA breaks upon denaturation. nih.gov Further studies showed that 8-MOC induces DNA double-strand breaks in human T-lymphocytes, with an efficiency comparable to clinical Topoisomerase II inhibitors like etoposide (B1684455) and ellipticine (B1684216) at certain concentrations, though 8-MOC was not directly cytotoxic. nih.gov

The xanthine scaffold is a well-known basis for phosphodiesterase (PDE) inhibitors, and substitutions at the C-8 position can modulate this activity. researchgate.net PDEs are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby regulating numerous signaling pathways. nih.gov Inhibition of these enzymes leads to increased intracellular levels of these messengers. cvpharmacology.com Caffeine itself is a non-selective PDE inhibitor. nih.gov Structural modifications at the C-8 position, including the introduction of aryl groups, show a strong propensity for increasing the inhibitory potential of these compounds towards PDEs. researchgate.net While specific in vitro PDE inhibition data for this compound is not detailed in the provided context, the general principle is that C-8 substitution is a viable strategy for developing PDE inhibitors. researchgate.net For instance, caffeine has been shown to increase tissue levels of cGMP through PDE inhibition in gallbladder muscle strips. nih.gov

Modulation of Adenosine Receptor Affinity through 8-Substitution (in vitro binding studies)

The C-8 position of the caffeine molecule is a prime target for chemical modification to alter its affinity and selectivity for adenosine receptor subtypes. Unlike the N-1, N-3, and N-7 positions, which are methylated in caffeine, the C-8 position is unsubstituted, making it an ideal site for introducing various functional groups. researchgate.net Aryl substitutions at this position, in particular, have been shown to significantly increase the inhibitory potential of the compounds towards adenosine receptors. researchgate.net

Selective Adenosine A1 Receptor Modulation

In vitro binding assays have demonstrated that specific substitutions at the 8-position of the xanthine nucleus can confer high affinity and selectivity for the A1 adenosine receptor. A series of 8-substituted xanthines consistently showed greater affinity and selectivity for the A1 receptor compared to the parent compound, theophylline. nih.gov

Research into various two-chain-length linkers at the C8 position has identified that an unsubstituted benzyloxy linker resulted in a high affinity for the A1 adenosine receptor, with a Ki value of 1.52 μM. nih.gov The strategic placement of an oxygen atom within the linker, specifically in a phenoxymethyl (B101242) configuration, was found to favor A1 adenosine receptor selectivity over a benzyloxy linker. nih.gov Studies on 8-aryl substituted 1,3-dipropylxanthine (B15781) analogs also highlight the importance of the 8-position substituent for A1 receptor affinity. nih.gov

| Compound | 8-Substituent | A1 Receptor Affinity (Ki, μM) | Reference |

|---|---|---|---|

| 1e | Benzyloxy | 1.52 | nih.gov |

Selective Adenosine A2A Receptor Modulation

Similarly, modifications at the 8-position are crucial for developing selective A2A receptor antagonists. While many xanthine derivatives are non-selective, certain analogs with larger substituents replacing the methyl groups of caffeine have shown some selectivity for A2A receptors. nih.govwikipedia.org

For instance, introducing a para-chloro-substituted phenoxymethyl linker at the C8 position led to the best A2A adenosine receptor affinity in one study, with a Ki of 1.33 μM. nih.gov This highlights how subtle electronic changes on an 8-position aryl ring can shift selectivity between adenosine receptor subtypes. nih.gov Other research identified that analogs like 1-propargyl-3,7-dimethylxanthine and 7-propyl-1,3-dimethylxanthine were more potent at A2A receptors than caffeine, while being less potent at A1 receptors, making them the first reported selective A2A antagonists. nih.gov

| Compound | 8-Substituent | A2A Receptor Affinity (Ki, μM) | Reference |

|---|---|---|---|

| 1d | para-chloro-phenoxymethyl | 1.33 | nih.gov |

SAR in Antimicrobial Activity (in vitro)

Beyond neuromodulation, 8-substituted caffeine derivatives have been investigated for their antimicrobial properties. The introduction of various moieties at this position can impart significant activity against both Gram-negative and Gram-positive bacteria.

Gram-Negative Bacterial Inhibition

The development of potent antimicrobial agents against Gram-negative bacteria is a significant challenge due to their protective outer membrane. However, specific 8-substituted caffeine derivatives have shown promise. In a series of 8-(substituted)aryloxycaffeine compounds, 8-(5-chloropyridin-3-yloxy)caffeine demonstrated strong inhibitory activity against Salmonella enteritidis, with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL. researchgate.net This indicates that heteroaromatic substitutions at the 8-position through an oxy-linker can be a viable strategy for targeting Gram-negative pathogens.

| Compound | 8-Substituent | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 3k | 5-chloropyridin-3-yloxy | Salmonella enteritidis | 15.6 | researchgate.net |

Gram-Positive Bacterial Inhibition

Several studies have explored the SAR of this compound derivatives against Gram-positive bacteria. The cross-coupling of 8-bromocaffeine with various amino-acid esters has yielded derivatives with notable antibacterial activity. nsc.ru For example, a derivative containing an L-valine methyl ester fragment at the C-8 position showed activity against Staphylococcus aureus and Bacillus cereus. researchgate.netnsc.ru This suggests that the amino acid side chain and ester group play a role in the antimicrobial action. The caffeine carbene silver complex has also exhibited significant in vitro antibacterial activity against Gram-positive strains like Staphylococcus aureus and Bacillus cereus. researchgate.net

| Compound Type | 8-Substituent | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|---|

| Xanthine-amino acid conjugate | L-valine methyl ester fragment | Staphylococcus aureus | Active | researchgate.netnsc.ru |

| Xanthine-amino acid conjugate | L-valine methyl ester fragment | Bacillus cereus | Active | researchgate.netnsc.ru |

| Caffeine carbene silver complex | Not specified | Staphylococcus aureus | Significant | researchgate.net |

| Caffeine carbene silver complex | Not specified | Bacillus cereus | Significant | researchgate.net |

Mechanistic Biochemical and in Vitro Activity Studies

Investigations on Purine (B94841) Antagonism Mechanisms (in vitro)

The foundational mechanism of action for caffeine (B1668208) and its derivatives is their role as antagonists of purine receptors, specifically adenosine (B11128) receptors. nih.gov Caffeine is a nonselective blocker of adenosine A1 and A2A receptors. nih.govresearchgate.netwikipedia.org This antagonism is responsible for many of its well-known physiological effects, including its stimulant properties. wikipedia.org By blocking these receptors, caffeine and its analogues prevent the binding of the endogenous ligand adenosine, which typically exerts an inhibitory or modulatory effect on neuronal activity. researchgate.netnih.gov The psychostimulant effects of caffeine are debated but are linked to the blockade of both A1 and A2A receptors. researchgate.net While specific binding affinity studies for 8-Aminocaffeine itself are not extensively detailed in the available literature, its structural similarity to caffeine strongly suggests it operates through a similar mechanism of purine antagonism. The neuroprotective effects observed with caffeine derivatives are often attributed to this adenosine receptor antagonism. nih.gov

Biochemical Pathway Modulation (in vitro, enzyme-level studies)

Enzyme Inhibition Kinetics and Mechanisms (e.g., MAO-B)

Derivatives of this compound have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of neurotransmitters like dopamine. Studies on substituted 8-oxycaffeines and 8-phenoxymethylcaffeines have documented their activity as reversible inhibitors of human MAO-B. nih.govnih.gov

For instance, a series of 8-(2-phenoxyethoxy)caffeine analogues were found to be selective and reversible MAO-B inhibitors. nih.gov The parent compound of this series, 8-(2-phenoxyethoxy)caffeine, exhibited an IC50 value of 0.383 µM for MAO-B. Further modification, such as the addition of a trifluoromethyl group, resulted in a homologue with an even more potent IC50 value of 0.061 μM. nih.gov Similarly, 8-phenoxymethylcaffeine derivatives also act as potent reversible inhibitors of MAO-B, with IC50 values in the range of 0.148 to 5.78 μM. nih.gov This inhibitory action on MAO-B is a key mechanism underlying the neuroprotective potential of this class of compounds.

| Compound | MAO-B IC50 Value (µM) | Inhibition Type | Selectivity |

|---|---|---|---|

| 8-(2-phenoxyethoxy)caffeine | 0.383 | Reversible | Selective for MAO-B |

| 8-{2-[4-(trifluoromethyl)phenoxy]ethoxy}caffeine | 0.061 | Reversible | Selective for MAO-B |

| 8-Phenoxymethylcaffeine derivatives | 0.148 - 5.78 | Reversible | Selective for MAO-B |

Interactions with Cellular Signaling Pathways (in vitro models)

While direct studies on this compound's interaction with specific cellular signaling pathways are limited, research on its parent compound, caffeine, provides valuable insights. Caffeine has been shown to modulate several key pathways involved in cellular metabolism, stress response, and inflammation.

One significant pathway influenced by caffeine is the AMP-activated protein kinase (AMPK) signaling pathway. nih.govsciencealert.com In various cell models, caffeine activates AMPK, which acts as a cellular energy sensor. nih.govagetechworld.co.ukjpost.com This activation can, in turn, influence downstream processes related to cell growth and metabolism. sciencealert.comagetechworld.co.uk

Furthermore, caffeine has been demonstrated to suppress the mitogen-activated protein kinase (MAPK) pathway in response to inflammatory stimuli. researchgate.netnih.govnih.gov In models using THP-1 macrophages, caffeine pretreatment inhibited the phosphorylation of key MAPK components such as JNK, ERK, and p38. nih.gov This suppression of MAPK signaling is a potential mechanism for the anti-inflammatory effects observed with caffeine. nih.govnih.gov It is plausible that this compound derivatives share these modulatory effects on AMPK and MAPK pathways, though further specific investigation is required.

Neuroprotective Effects in In Vitro Models

The potential of this compound derivatives to protect neuronal cells from damage has been evaluated in established in vitro models of neurotoxicity, particularly those relevant to Parkinson's disease. nih.gov

Studies in Neuroblastoma Cell Lines (e.g., SH-SY5Y)

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neuroprotective effects. In a model of 6-hydroxydopamine (6-OHDA)-induced oxidative stress and neurotoxicity, newly synthesized this compound derivatives have been assessed for their protective capabilities. One particular derivative demonstrated statistically significant neuroprotection, preserving the viability of SH-SY5Y cells by 50% (P < 0.01) compared to cells treated with 6-OHDA alone. Other studies with different caffeine derivatives have also shown significant preservation of cell viability in similar models.

Effects on Isolated Brain Synaptosomes

To further investigate neuroprotective actions at the synaptic level, isolated rat brain synaptosomes have been used. In a 6-OHDA-induced neurotoxicity model, the same this compound derivative that was effective in SH-SY5Y cells also showed significant protection of synaptosomes. The compound preserved synaptosomal viability by 51% (P < 0.01) and maintained the level of reduced glutathione by 52% (P < 0.01) compared to the 6-OHDA-treated group.

| In Vitro Model | Parameter Measured | Preservation vs. 6-OHDA Control | Statistical Significance |

|---|---|---|---|

| SH-SY5Y Cells | Cell Viability | 50% | P < 0.01 |

| Isolated Brain Synaptosomes | Synaptosomal Viability | 51% | P < 0.01 |

| Isolated Brain Synaptosomes | Reduced Glutathione Level | 52% | P < 0.01 |

Modulation of Oxidative Stress Markers (e.g., glutathione levels)

Derivatives of this compound have been investigated for their potential to modulate oxidative stress. Studies on various C8-substituted caffeine derivatives have revealed significant antioxidant and cytoprotective capabilities. The antioxidant capacity of these compounds has been assessed using methods such as the ferrous ion chelating activity assay.

Furthermore, the ability of these derivatives to protect cells from oxidative damage has been demonstrated using in vitro models. For instance, their protective effect against the oxidation of hemoglobin to methemoglobin in human red blood cells has been evaluated. The level of intracellular oxidative stress was measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA). The proposed mechanisms for the antioxidant and cytoprotective activities of these derivatives include hydrogen atom transfer (HAT), radical adduct formation (RAF), or single electron transfer (SET).

While direct studies on the effect of this compound on glutathione levels are not extensively detailed in the reviewed literature, the broader antioxidant properties of its derivatives suggest a potential role in mitigating oxidative stress, a process in which glutathione is a key player. The human body naturally produces antioxidants like glutathione to protect against free radicals, which are implicated in a variety of diseases.

In Vitro Anti-proliferative and Cytotoxic Activity (excluding clinical interpretation)

Substituted this compound derivatives have demonstrated notable anti-proliferative effects across various human tumor cell lines. The structural modifications at the 8-position of the caffeine molecule have been a key strategy in developing compounds with potential anticancer activity.

The in vitro anti-proliferative and cytotoxic activities of novel 8-caffeinyl-triazolylmethoxy hybrid conjugates have been evaluated against human breast adenocarcinoma (MCF-7) and human malignant melanoma (A-375) cell lines. One particular compound, designated as 22c in a study, exhibited potent activity against the A-375 cell line with an IC50 value of less than 12.5 μM, which was reported to be more potent than the standard drug methotrexate. This compound also showed selectivity, as it was non-toxic to the normal human embryonic kidney cell line (HEK-293).

Against the MCF-7 breast cancer cell line, other derivatives from the same study, namely 22f and 22i, were identified as the most potent, although their activity was less than that of methotrexate. Specifically, compound 22f had an IC50 of 136 ± 0.2 μM for MCF-7 cells. Another study highlighted two this compound analogues, 8-(methyl(2-(methylamino)ethyl)-amino)caffeine and 8-(methyl(3-(methylamino)propyl)amino)caffeine, which showed cytotoxic activity against MCF-7 cells.

The following table summarizes the cytotoxic activity of selected 8-caffeinyl-triazolylmethoxy hybrid conjugates against A-375 and MCF-7 cell lines.

| Compound | A-375 IC50 (μM) | MCF-7 IC50 (μM) |

| 22c | < 12.5 | - |

| 22f | - | 136 ± 0.2 |

| 22i | - | 165 ± 1.8 |

| Methotrexate (Standard) | > 12.5 | - |

Data sourced from a study on 8-caffeinyl-triazolylmethoxy hybrid conjugates. A hyphen (-) indicates that the data for that specific compound against the cell line was not highlighted as most potent in the source.

The assessment of cell viability and cytotoxicity of this compound derivatives has been conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay. This colorimetric assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

In studies evaluating 8-caffeinyl-triazolylmethoxy hybrid conjugates, the cytotoxic activity was determined against cancer cell lines and a normal cell line, with viability percentages reported at different concentrations of the tested compounds.

DNA Interaction Studies

Derivatives of 8-substituted caffeine have been shown to interact with DNA, leading to various cellular effects. Studies on compounds such as 8-methoxycaffeine (B1198898) and 8-chlorocaffeine have demonstrated their ability to induce DNA damage.

The DNA effects of 8-methoxycaffeine, a related 8-substituted caffeine derivative, have been compared to those of ellipticine (B1684216), a known inhibitor of DNA topoisomerase II. These effects include the induction of DNA single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs). The ability to induce such breaks suggests a potential for these compounds to interfere with DNA topology and promote unwinding, a characteristic feature of topoisomerase II inhibitors. Although 8-methoxycaffeine and other related compounds were unable to stimulate the formation of a cleavable complex by purified topoisomerase II in some experimental setups, their activity within the natural chromatin environment of the nucleus is considered a possibility.

The 8-position of the caffeine molecule is susceptible to photosensitized oxygenation. Studies on 8-alkoxycaffeines have provided insights into this phenomenon. Photosensitized oxygenation is a process where a photosensitizer absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species (ROS) which can then cause oxidative damage to cellular components, including DNA. This process is a potential mechanism by which 8-substituted caffeine derivatives could exert cytotoxic effects upon light exposure.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Routes

While traditional synthetic methods are well-established, there is ongoing interest in developing more efficient and environmentally friendly synthetic routes. Modern techniques such as microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields for the synthesis of 8-substituted caffeine (B1668208) derivatives. clinpgx.org Furthermore, the use of advanced catalytic systems, including those based on palladium, has shown utility in forming C-N bonds at the C8 position with high efficiency. researchgate.net

Advanced Computational Modeling for Mechanism Prediction

Computational chemistry plays a crucial role in modern drug discovery. Molecular docking studies are increasingly used to predict the binding modes and interactions of 8-aminocaffeine derivatives with their biological targets, such as enzymes and receptors. nih.govresearchgate.net These in silico models help to rationalize observed structure-activity relationships and guide the design of new compounds with improved potency and selectivity. Computer simulations can elucidate the specific molecular interactions, such as hydrogen bonding, that are responsible for the biological activity of these compounds.

Development of Targeted In Vitro Assays for Specific Biochemical Interactions

As new derivatives are synthesized, there is a need for robust in vitro assays to evaluate their biological activity. Targeted assays using specific cell lines, such as various cancer cell lines (e.g., MCF-7, A-375) or human red blood cells (RBCs), are essential for determining cytotoxicity, cytoprotective effects, and mechanisms of action. nih.govacs.org Developing assays that probe specific biochemical interactions, such as the induction of apoptosis or the inhibition of particular signaling pathways, will be critical for advancing these compounds as potential therapeutic agents. nih.gov

Design and Synthesis of Multi-Targeting Derivatives

The strategy of creating hybrid molecules by conjugating the this compound scaffold with other known pharmacophores is a promising area of research. nih.gov The design and synthesis of these multi-targeting derivatives aim to address complex diseases by modulating multiple biological targets simultaneously. This approach can lead to improved efficacy and a reduced likelihood of developing drug resistance. Future work will likely focus on creating novel conjugates with diverse functionalities to explore new therapeutic applications. nih.govresearchgate.net

Compound Name Reference Table

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 8-Aminocaffeine in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for high sensitivity and specificity. Calibrate instruments using pure this compound standards, and validate recovery rates via spiked biological samples (e.g., plasma or tissue homogenates) .

- Data Interpretation : Compare retention times and mass-to-charge ratios (m/z) against reference standards. Quantify using area-under-the-curve (AUC) measurements normalized to internal controls (e.g., deuterated analogs) .

Q. How should researchers design preliminary experiments to assess this compound’s stability under varying pH conditions?

- Experimental Design :

Prepare buffered solutions across a pH range (e.g., 2.0–9.0).

Incubate this compound at physiological temperature (37°C) and sample at timed intervals.

Analyze degradation products via tandem MS to identify breakdown pathways .

- Statistical Consideration : Use linear regression to model degradation kinetics (e.g., half-life calculations) and ANOVA to assess pH-dependent stability differences .

Q. What are the best practices for literature review formulation specific to this compound?

- Strategy : Utilize databases like PubMed and CAPLUS with Boolean queries (e.g., "this compound AND pharmacokinetics"). Prioritize peer-reviewed journals over non-academic sources (e.g., avoid ChemFaces.com per user guidelines) .

- Critical Evaluation : Cross-reference synthesis protocols and bioactivity claims across studies to identify inconsistencies or methodological gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Root-Cause Analysis :

- Compare experimental variables (e.g., cell lines, dosing regimens, solvent systems). For example, dimethyl sulfoxide (DMSO) concentration >0.1% may artifactually modulate enzyme inhibition .

- Replicate key experiments under standardized conditions, ensuring adherence to protocols from high-impact studies .

- Statistical Reconciliation : Apply meta-analysis tools to aggregate data, using random-effects models to account for inter-study heterogeneity .

Q. What strategies optimize the synthesis of this compound to achieve >95% purity?

- Synthetic Protocol :

Start with caffeine as a precursor; introduce an amino group at the C8 position via nucleophilic substitution under inert atmosphere .

Purify crude product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Validate purity via nuclear magnetic resonance (NMR) and high-resolution MS .

- Troubleshooting : Monitor reaction temperature to minimize byproducts (e.g., N7-substituted isomers) and optimize solvent polarity for crystallization .

Q. How should researchers design dose-response studies to evaluate this compound’s neuroprotective effects?

- Experimental Framework :

- Use in vitro models (e.g., SH-SY5Y neurons) and in vivo rodent models (e.g., ischemic stroke induction).

- Apply log-dose increments (e.g., 1–100 µM) and measure outcomes like cell viability (MTT assay) or infarct volume (TTC staining) .

Q. What methodologies validate the specificity of this compound’s interaction with adenosine receptors?

- Binding Assays : Conduct competitive radioligand binding assays (e.g., using [³H]-CGS21680 for A₂A receptors). Include negative controls (e.g., non-amininated caffeine analogs) to confirm structural specificity .

- Computational Validation : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Methodological Best Practices

- Error Mitigation : Document all experimental parameters (e.g., pH, temperature) and include triplicate measurements to assess reproducibility .

- Ethical Compliance : Disclose AI use in data analysis (e.g., spectral interpretation tools) per guidelines requiring transparency in methodology .

- Citation Standards : Follow APA 7th edition for referencing, ensuring primary sources are prioritized over reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.